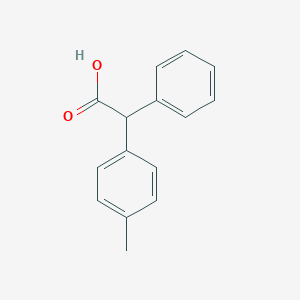
n-(4-Hydroxyphenyl)formamide
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)formamide: is an organic compound with the molecular formula C7H7NO2 It is a formamide derivative where the formyl group is attached to the nitrogen atom of a 4-hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Formylation of Aromatic Amines: One common method involves the reductive formylation of aromatic amines using sodium borohydride and carbon dioxide gas.
Formylation Using Formic Acid: Another method involves the formylation of aromatic amines using formic acid under solvent-free conditions.
Industrial Production Methods: Industrial production methods for N-(4-hydroxyphenyl)formamide typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of environmentally friendly and cost-effective processes is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Hydroxyphenyl)formamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions where the formyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenylformamides or phenols.
Applications De Recherche Scientifique
Chemistry: N-(4-Hydroxyphenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in synthetic organic chemistry .
Biology and Medicine: In medicinal chemistry, this compound has been studied for its potential as a chemopreventive and chemotherapeutic agent. It has shown promise in the development of drugs for the treatment of various diseases.
Industry: The compound is used in the production of polymers and other industrial materials. Its functional groups make it a valuable raw material for the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism by which N-(4-hydroxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative used in cancer treatment.
N-(4-Hydroxyphenyl)maleimide: Used in the synthesis of functionalized monomers for polymer production.
Uniqueness: N-(4-Hydroxyphenyl)formamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWHZXZMMLYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303433 | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-39-6 | |
| Record name | 1693-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-Hydroxyphenyl)formamide in the context of the provided research papers?
A1: this compound is identified as a key product in the ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid by hexacyanoferrate(III) in an alkaline medium []. This finding sheds light on the compound's role as a potential marker for the studied reaction and its potential applications in related chemical processes.
Q2: Could you elaborate on the reaction mechanism leading to the formation of this compound as described in the research?
A2: The study [] proposes a mechanism involving the formation of a complex between ruthenium(III) and the deprotonated form of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid in the presence of hydroxide ions. This complex then undergoes a series of electron transfer steps facilitated by hexacyanoferrate(III), ultimately leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of this compound and malonic acid as the main oxidative products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



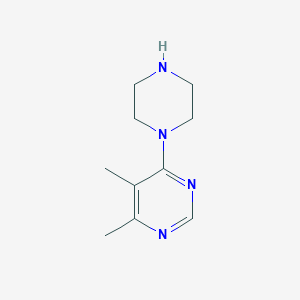
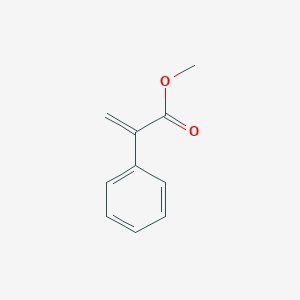
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
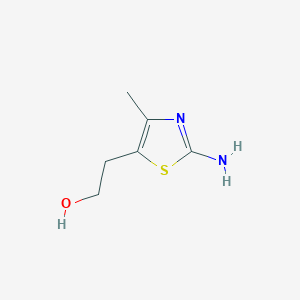

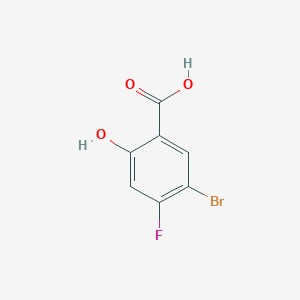
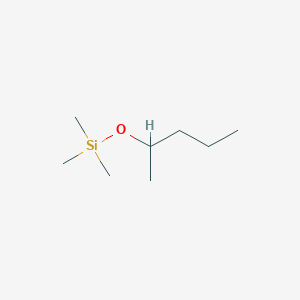
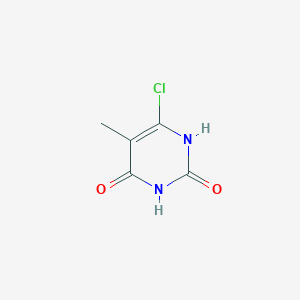
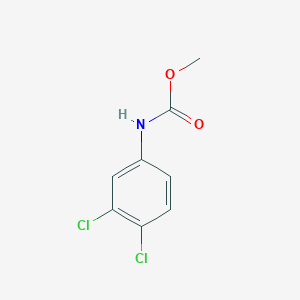
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)


